molecular formula C11H15NO3 B3120179 Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate CAS No. 26095-06-7

Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate

Cat. No.: B3120179
CAS No.: 26095-06-7
M. Wt: 209.24 g/mol
InChI Key: HDGDSGGAXRHUMI-UHFFFAOYSA-N
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Description

Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a pyrrolidin-1-ylmethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This amide is then esterified using methanol and a catalyst like sulfuric acid to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidin-1-ylmethyl group can enhance the compound’s binding affinity and specificity for its target, while the furan ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

    Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.

    Methyl 5-(morpholin-1-ylmethyl)furan-2-carboxylate: Contains a morpholine ring instead of pyrrolidine.

    Methyl 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of furan.

Uniqueness: Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The pyrrolidin-1-ylmethyl group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)10-5-4-9(15-10)8-12-6-2-3-7-12/h4-5H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGDSGGAXRHUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227768
Record name Methyl 5-(1-pyrrolidinylmethyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26095-06-7
Record name Methyl 5-(1-pyrrolidinylmethyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26095-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(1-pyrrolidinylmethyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-formyl-furan-2-carboxylic acid (2 g, 14.3 mmol) in THF (5 ml) at r.t. was treated with freshly prepared diazomethane in ether (ca. 20 mg/ml) (0.72 ml, 1.2 eq.). The solvent was evaporated and the crude product (1 g, 6.5 mmol) dissolved in THF (10 ml). AcOH (467 mg, 7.8 mmol, 1.2 eq.) and pyrrolidine (554 mg, 7.8 mmol, 1.2 eq.) were added and the mixture stirred at r.t. for 5 hrs. Sodium triacetoxyborohydride (2.06 g, 9.7 mmol, 1.5 eq.) was then added and stirring continued at r.t. under Ar overnight. Satd. NaHCO3 (50 ml) was then added and the mixture extracted with EtOAc, dried with Na2SO4 and the solvent evaporated. The residue was chromatographed over 90 g SiO2 (Merck 230-400 mesh) with EtOAc/n-hexane 1:1 affording the title compound (426 mg, 31% yield) as an orange oil. MS: m/e=209 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
467 mg
Type
reactant
Reaction Step Three
Quantity
554 mg
Type
reactant
Reaction Step Three
Quantity
2.06 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
[Compound]
Name
SiO2
Quantity
90 g
Type
reactant
Reaction Step Six
Name
EtOAc n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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